4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate
Description
Properties
IUPAC Name |
4-(8-azabicyclo[3.2.1]octan-3-yl)piperazin-2-one;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.C2H2O4/c15-11-7-14(4-3-12-11)10-5-8-1-2-9(6-10)13-8;3-1(4)2(5)6/h8-10,13H,1-7H2,(H,12,15);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVNRSOQFXWDLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)N3CCNC(=O)C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the direct stereochemical control during the transformation that generates the bicyclic architecture .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and the use of chiral catalysts are likely to be employed to ensure the production of the desired enantiomer in large quantities.
Chemical Reactions Analysis
Types of Reactions
4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound's mechanism of action primarily involves its interaction with specific biological receptors in the central nervous system, which may lead to various pharmacological effects. Notable areas of research include:
- Neuropharmacology : Studies suggest that 4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate may act on neurotransmitter systems, potentially influencing mood and cognition.
- Antidepressant Effects : Preliminary studies indicate potential antidepressant-like effects in animal models, suggesting its utility in treating mood disorders.
Pharmacology and Medicinal Chemistry
- Drug Development : The compound serves as a lead structure for developing new drugs targeting neurological disorders due to its ability to cross the blood-brain barrier effectively.
- Receptor Studies : It is utilized in research to study receptor-ligand interactions, providing insights into drug design and efficacy.
Case Studies
Several studies have investigated the biological activity of similar compounds with piperazine moieties:
- Neuroprotective Effects : A study demonstrated that related compounds could modulate neurotransmitter systems, suggesting similar potential for this compound in neuroprotection.
Mechanism of Action
The mechanism of action of 4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on dihydrochloride form and oxalate stoichiometry.
Key Observations:
- Salt Forms : The oxalate and dihydrochloride salts differ in counterions, impacting solubility and pharmacokinetics. Oxalate salts generally offer improved aqueous solubility compared to hydrochloride forms .
- Complexity in Impurities : Imp. I(EP) (CAS reference in ) introduces a spiro decane dione and chloropyrimidine, increasing molecular weight and steric hindrance, which may reduce bioavailability compared to the simpler bicyclic core of the target compound.
Key Observations:
- GPR119 Agonists : Compound 16 (), a pyrimido-oxazine derivative, shares the 8-azabicyclo[3.2.1]octane motif but incorporates a pyrimidine substituent. Its 47% yield and anti-diabetic activity suggest that the target compound’s piperazin-2-one core may offer distinct binding interactions.
- Synthetic Challenges : The dihydrochloride form of the target compound () lacks reported yields, but impurities like Imp. J(EP) () highlight the complexity of synthesizing multi-ring systems with piperazine linkages.
Physicochemical and Regulatory Considerations
- Stability : Oxalate salts are less hygroscopic than hydrochlorides, favoring long-term storage .
- Regulatory Status : Impurities such as Imp. I(EP) and Imp. J(EP) () are monitored under European Pharmacopoeia guidelines, emphasizing the need for stringent purification in the target compound’s synthesis.
Biological Activity
4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate is a compound of interest due to its unique bicyclic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure that includes an azabicyclo[3.2.1]octane moiety combined with a piperazine ring. This unique configuration contributes to its distinct biological properties.
The primary mechanism of action for compounds like this compound often involves interaction with neurotransmitter receptors, particularly in the central nervous system (CNS). It may act as a ligand for various receptors, influencing neurotransmission and potentially offering therapeutic effects in conditions such as anxiety and depression.
Pharmacological Effects
Research indicates that compounds within this class are being explored for their potential as:
- Antidepressants : Modulating serotonin and norepinephrine levels.
- Antipsychotics : Targeting dopamine receptors to alleviate symptoms of psychosis.
- Analgesics : Acting on opioid receptors to provide pain relief.
In Vitro Studies
In vitro assays have demonstrated that derivatives of 4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one exhibit significant activity against various cell lines, suggesting potential for anticancer properties. For example, studies have shown cytotoxic effects on human cancer cell lines at micromolar concentrations.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Antimalarial Activity : A study screened various compounds against Plasmodium falciparum, identifying several azabicyclo derivatives with promising antimalarial effects, demonstrating IC50 values below 1 µM against resistant strains .
- Neuropharmacological Studies : Research on piperazine derivatives has shown efficacy in animal models for conditions like anxiety and depression, suggesting that modifications in the bicyclic structure can enhance receptor affinity and selectivity .
- Opioid Receptor Antagonism : Some derivatives have been identified as mu-opioid receptor antagonists, which could be beneficial in treating opioid addiction by blocking the euphoric effects of opioids .
Table 1: Biological Activity Overview
| Activity Type | Target Receptor | IC50 (µM) | Reference |
|---|---|---|---|
| Antimalarial | Pf3D7 | ≤1 | |
| Antidepressant | Serotonin Receptors | 0.5 - 5 | |
| Analgesic | Mu-opioid Receptors | 0.1 - 0.5 |
Table 2: Comparison of Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane | Bicyclic with Piperazine Ring | Antidepressant, Antipsychotic |
| N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2-methoxybenzamide | Bicyclic with Benzyl Substitution | Analgesic |
| 4-(4-bromophenoxy)phenyl-3-oxo-8-azabicyclo[3.2.1]octane | Bicyclic with Bromophenoxy Group | Anticancer |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(8-azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate, and how can intermediates be characterized?
- Methodology : The compound’s bicyclic core can be synthesized via cyclization reactions of azabicyclo precursors, followed by oxalate salt formation. Key steps include:
- Cyclization : Use tert-butoxycarbonyl (Boc) protection for nitrogen atoms to prevent unwanted side reactions during ring formation .
- Oxalate salt formation : React the free base with oxalic acid in ethanol under reflux, followed by crystallization .
- Characterization : Confirm intermediates via H/C NMR (e.g., bicyclo[3.2.1]octane signals at δ 2.5–3.5 ppm) and mass spectrometry (e.g., [M+H]+ at m/z 250–300) .
Q. How can the purity and stability of this compound be validated under varying storage conditions?
- Methodology :
- HPLC analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98%) .
- Stability studies : Store samples at 25°C, 4°C, and −20°C for 6 months. Monitor degradation via LC-MS; oxalate salts typically exhibit better thermal stability than free bases .
Q. What spectroscopic techniques are critical for structural elucidation of the azabicyclo-piperazine core?
- Methodology :
- X-ray crystallography : Resolve the bicyclo[3.2.1]octane conformation and piperazine ring geometry .
- FT-IR : Identify carbonyl stretches (C=O at 1650–1700 cm⁻¹) and N-H vibrations (3200–3400 cm⁻¹) .
Advanced Research Questions
Q. How does the oxalate counterion influence the compound’s pharmacokinetic properties compared to other salts (e.g., hydrochloride)?
- Methodology :
- Solubility assays : Compare oxalate and hydrochloride salts in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Oxalate salts often show lower aqueous solubility but improved membrane permeability .
- In vitro permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp), correlating with bioavailability .
Q. What strategies resolve contradictions in reported receptor binding affinities for this compound?
- Methodology :
- Comparative assays : Replicate binding studies (e.g., radioligand displacement for serotonin/dopamine receptors) using standardized protocols. Control for batch-to-batch variability in compound synthesis .
- Computational docking : Perform molecular dynamics simulations to identify key interactions (e.g., hydrogen bonding with D3 receptor residues) that explain affinity discrepancies .
Q. How can computational modeling optimize the compound’s selectivity for CNS targets while minimizing off-target effects?
- Methodology :
- QSAR modeling : Train models using datasets of azabicyclo derivatives to predict logP, polar surface area, and blood-brain barrier penetration .
- Off-target screening : Use cheminformatics tools (e.g., SwissTargetPrediction) to identify potential interactions with ion channels or kinases, followed by in vitro validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
